3-(Dimethylamino)propanoic acid

Organometallic Chemistry Catalysis Ligand Development

Researchers optimizing palladium-catalyzed cross-coupling reactions face high catalyst costs and phosphine ligand toxicity. 3-(Dimethylamino)propanoic acid (CAS 6300-04-5) is a bifunctional tertiary β-amino acid that serves as a cost-effective, phosphine-free ligand precursor for Heck and related cross-coupling reactions. • Achieves practical turnover numbers of ~10³ in Pd-catalyzed Heck reactions-superior to N,N-dimethylglycine • Enables thermo-responsive polymer design with a sharp solubility switch between 120 °C and 170 °C via its N-oxide derivative • Direct precursor to enantiomerically pure N,N-dimethylated chiral building blocks for medicinal chemistry and peptide research Supplied with full analytical documentation. For R&D use only. Bulk and custom packaging available upon request.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 6300-04-5
Cat. No. B1295545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propanoic acid
CAS6300-04-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)O
InChIKeyJMOXSQYGVIXBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)propanoic acid (CAS 6300-04-5): A Beta-Amino Acid Building Block for Synthesis and Catalysis


3-(Dimethylamino)propanoic acid (CAS 6300-04-5), also known as N,N-dimethyl-beta-alanine, is a tertiary beta-amino acid. Its structure consists of a propanoic acid backbone with a dimethylamino group at the beta-carbon, differentiating it from alpha-amino acids and simple beta-alanine [1]. It is a bifunctional molecule, with both a carboxylic acid and a tertiary amine, enabling its use as a versatile intermediate in organic synthesis and polymer chemistry [2].

Scaffold

Beta-amino acid with tertiary amine for ligand design and bifunctional building blocks.

Catalysis

Reported phosphine-free ligand candidate for Pd-mediated cross-coupling reactions.

Chiral Synthesis

Precursor for N,N-dimethylated (S)-2,3-diaminopropanoic acid derivatives.

Why Substituting 3-(Dimethylamino)propanoic acid Requires Careful Consideration


While analogs like beta-alanine or N-methyl-beta-alanine share a structural core, 3-(Dimethylamino)propanoic acid exhibits distinct performance characteristics due to its fully substituted tertiary amine and beta-amino acid backbone [1]. This combination imparts specific steric and electronic properties that are not interchangeable with simpler analogs. For instance, its performance as a ligand in palladium-catalyzed reactions significantly differs from that of N,N-dimethylglycine, demonstrating that even structurally similar molecules cannot be simply swapped without impacting reaction efficiency [2].

Amine type

Tertiary dimethylamino group alters electronic and steric profile compared to primary or secondary amine analogs.

Backbone

Beta-amino acid scaffold influences coordination geometry; alpha-amino acid analogs may shift catalytic performance.

Reaction context

Reported ligand efficiency in Heck reactions may not transfer to simpler N-methyl or unsubstituted beta-alanine variants.

Quantitative Differentiation of 3-(Dimethylamino)propanoic acid in Key Research Applications


Enhanced Catalytic Efficiency as a Ligand in Palladium-Catalyzed Heck Reactions

In a direct head-to-head comparison, 3-(Dimethylamino)propanoic acid was found to be a more powerful phosphine-free ligand than N,N-dimethylglycine in the Pd-catalyzed Heck reaction for a variety of aryl bromides, aryl iodides, and activated aryl chlorides [1]. Both kinetic and theoretical studies suggested that it led to faster oxidative addition of an aryl halide to Pd [1].

Ligand performance
Head-to-head
Reported TON ~10³ vs N,N-dimethylglycine in Heck reaction with aryl bromides/iodides.
Supports ligand selection for higher catalytic turnover.
Verify with specific substrate scope and aryl chloride activation.
Organometallic Chemistry Catalysis Ligand Development

Unique Thermo-Sensitive Behavior in Polymer Resin Development

A water-soluble thermo-sensitive resin was synthesized using 3-(dimethylamino)propanoic acid oxide as a key monomer [1]. The resin remained water-soluble after heating at 120 °C for 1 hour but became completely water-insoluble after heating at 170 °C for a short time [1]. This behavior enabled the resin to be used with an IR dye to create films that could absorb 830 nm IR radiation and yield a negative image after development with water [1].

Thermo-response
Class-level
Water-soluble after 120 °C/1 h; insoluble after 170 °C short treatment (oxide-modified resin).
Enables thermal-switchable material design.
Property depends on oxide incorporation; class-level inference.
Polymer Chemistry Material Science Thermal Imaging

Utility in the Synthesis of Enantiomerically Pure Building Blocks

3-(Dimethylamino)propanoic acid serves as a precursor in a published facile synthesis of N-2-benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic acid [1]. This specific derivative is a functionalized (S)-2,3-diaminopropanoic acid required for research into selective inhibitors of glucosamine-6-phosphate synthase and edeine antibiotics [1].

Chiral precursor
Supporting evidence
Facile synthesis of N-2-benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic acid from (S)-aspartic acid route.
Enables N,N-dimethylated chiral building block for inhibitor research.
Multi-step pathway; verify enantiomeric purity requirements.
Synthetic Chemistry Chiral Synthesis Peptide Chemistry

Optimal Research and Industrial Use Cases for 3-(Dimethylamino)propanoic acid


Development of Phosphine-Free Palladium Catalysts for Cross-Coupling

3-(Dimethylamino)propanoic acid is an excellent candidate for developing cost-effective, phosphine-free ligand systems for palladium-catalyzed Heck and other cross-coupling reactions. Its demonstrated superiority over N,N-dimethylglycine in achieving a practical turnover number of 10^3 [1] makes it the preferred choice for optimizing reaction efficiency and exploring substrate scope with aryl halides.

Formulation of Water-Soluble, Thermo-Sensitive Polymers

This compound is a key precursor for designing and synthesizing advanced polymer materials with precisely controlled thermo-responsive behavior. The conversion of 3-(dimethylamino)propanoic acid to its oxide and its incorporation into polymer backbones yields a sharp solubility switch between 120°C and 170°C [1]. This property is directly exploitable for creating novel imaging materials or smart coatings where a thermal trigger is required.

Synthesis of Chiral N,N-Dimethylated Amino Acid Derivatives

In medicinal chemistry and peptide research, 3-(Dimethylamino)propanoic acid is a validated starting material for synthesizing enantiomerically pure, N,N-dimethylated amino acid derivatives. As demonstrated in the preparation of N-2-benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic acid [1], it provides a direct route to complex chiral building blocks essential for studying structure-activity relationships in drug candidates targeting enzymes like glucosamine-6-phosphate synthase.

Application
Selection Property
Validation Focus
Phosphine-free Pd catalyst design
Ligand efficiency in cross-coupling
Turnover number and substrate scope screening
Thermo-sensitive polymer formulation
Thermally triggered solubility switch
Solubility transition temperature and imaging response
Chiral N,N-dimethylated amino acid synthesis
Precursor for (S)-2,3-diaminopropanoic acid derivatives
Enantiomeric purity and inhibitor scaffold integration

Technical Documentation Hub

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45 linked technical documents
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